1-Oxa-7-azaspiro[4.6]undecane-8,11-dione
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Overview
Description
1-Oxa-7-azaspiro[46]undecane-8,11-dione is a spirocyclic compound characterized by its unique structural framework, which includes an oxygen and nitrogen atom within the spiro ring system
Preparation Methods
The synthesis of 1-Oxa-7-azaspiro[4.6]undecane-8,11-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to achieve the desired spirocyclic structure. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, utilizing large-scale reactors and continuous flow processes .
Chemical Reactions Analysis
1-Oxa-7-azaspiro[4.6]undecane-8,11-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. .
Scientific Research Applications
1-Oxa-7-azaspiro[4.6]undecane-8,11-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Oxa-7-azaspiro[4.6]undecane-8,11-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor activation. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Oxa-7-azaspiro[4.6]undecane-8,11-dione can be compared with other spirocyclic compounds, such as 1-oxa-9-azaspiro[5.5]undecane. While both compounds share a spirocyclic structure, they differ in the size and composition of the spiro ring system. This difference can lead to variations in their chemical properties and biological activities. The unique structural features of this compound make it particularly valuable for specific applications where its analogs may not be as effective .
Conclusion
1-Oxa-7-azaspiro[46]undecane-8,11-dione is a compound of significant interest due to its unique structural properties and wide range of applications in scientific research
Properties
IUPAC Name |
1-oxa-10-azaspiro[4.6]undecane-6,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c11-7-2-3-8(12)10-6-9(7)4-1-5-13-9/h1-6H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSADEMDPHNZCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC(=O)CCC2=O)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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